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Cat. No.: B1196140
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Compound: 2,3',4,4',5-Pentachlorobiphenyl IUPAC ID: PCB 118 Cas No: 31508-00-6

Executive Summary

In the landscape of persistent organic pollutants (POPs), PCB 118 (2,3',4,4',5-
pentachlorobiphenyl) occupies a critical "mixed-function” niche that makes it a unique reference
standard for toxicological modeling and assay validation. Unlike non-ortho substituted
congeners (e.g., PCB 126) that act as pure dioxin-like agonists, PCB 118 is a mono-ortho
congener. This structural nuance imparts dual metabolic properties: it functions as a weak Aryl
hydrocarbon Receptor (AhR) agonist while simultaneously exhibiting Phenobarbital-type
induction of CYP2B enzymes.

For drug development professionals and environmental toxicologists, PCB 118 serves as a
model lipophilic xenobiotic. Its high octanol-water partition coefficient (Log Kow ~7.1) and
specific metabolic activation pathways provide a robust template for understanding the
pharmacokinetics of halogenated aromatics and the challenges of hydrophobic drug clearance.

Molecular Architecture: The "Ortho Effect"
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The physicochemical behavior of PCB 118 is dictated by its chlorine substitution pattern. The
presence of a single chlorine atom at the ortho position (C2) introduces a steric conflict with the
hydrogen atoms on the opposing phenyl ring.

Conformational Dynamics

o Planarity vs. Twist: To bind the AhR (the "dioxin" receptor), a biphenyl molecule must assume

a near-planar conformation.

o Energy Barrier: The C2 chlorine atom creates a rotational energy barrier (~8-10 kcal/mol)
that prevents free rotation, favoring a non-planar "twisted" conformation in its ground state.

» Biological Consequence: While PCB 118 can force itself into a planar conformation to bind
AhR, the energetic cost reduces its affinity significantly compared to non-ortho PCBs. This is
the structural basis for its low Toxic Equivalency Factor (TEF).
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Figure 1: The causal link between the mono-ortho substitution of PCB 118, steric hindrance,
and its resulting weak dioxin-like toxicity.

Core Physicochemical Properties

The following data represents the consensus values derived from experimental validation (NTP
TR-559) and critical reviews (Mackay et al.). These constants are inputs for fugacity modeling
and ADME predictions.
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Property

Value

Unit

Context/Notes

Molecular Weight

326.43

g/mol

C12HsCls

Melting Point

108

°C

Solid at room

temperature [1].

Log Kow

7.12

Indicates extreme
lipophilicity; high
potential for adipose

sequestration [1].

Water Solubility

0.0134

mg/L

@ 20°C. Effectively
insoluble in aqueous
media [1].[1]

Vapor Pressure

8.97 x 10-%

mmHg

@ 25°C. Semi-
volatile; facilitates
long-range
atmospheric transport

[1].

Henry's Law Constant

~5.6-21.8

Pa[2]-m3/mol

Drives volatilization

from water bodies [2].

TEF (WHO 2005)

0.00003

Toxic Equivalency
Factor relative to
TCDD (Dioxin) [3].

ADME & Toxicology: The Mixed-Induction Profile

PCB 118 is distinct because it does not fit neatly into a single toxicological box. It is a Mixed-

Type Inducer, activating both the Aryl hydrocarbon Receptor (AhR) and the Constitutive
Androstane Receptor (CAR).

Metabolic Pathways

e AhR Pathway (CYP1A): Like dioxin, PCB 118 binds AhR, translocates to the nucleus, and
induces CYP1A1 and CYP1A2. However, due to the "Ortho Effect" described above, this

induction is weak.
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¢ CAR Pathway (CYP2B): Like Phenobarbital, PCB 118 induces CYP2B enzymes. This is
characteristic of non-coplanar PCBs.

Implication for Drug Development: When using PCB 118 as a model compound in hepatocyte
assays, researchers must account for this dual induction. It may alter the metabolic clearance
of co-administered drugs that are substrates for either CYP1A or CYP2B.
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Figure 2: Dual metabolic activation pathway of PCB 118, illustrating its status as a mixed-type
inducer of Cytochrome P450 enzymes.

Analytical Methodology: EPA Method 1668C

Quantification of PCB 118 requires high-resolution separation to distinguish it from co-eluting
congeners and to achieve detection limits in the picogram range. The gold standard is EPA
Method 1668C (Isotope Dilution HRGC/HRMS) [4].

Protocol Overview

The reliability of this method hinges on Isotope Dilution Quantitation. A 13C12-labeled PCB 118
analog is spiked into the sample before extraction. This internal standard corrects for all losses
during sample preparation, ensuring the final result represents the true initial concentration.

Step-by-Step Workflow

e Spiking: Add 13C12-PCB 118 to the raw sample (tissue, soil, or water).
» Extraction:
o Solids: Soxhlet extraction (18-24h) with methylene chloride/hexane.
o Agueous: Separatory funnel or continuous liquid-liquid extraction.
e Cleanup (Critical):
o Acid/Base Silica: Oxidizes lipids and labile interferences.
o Florisil: Separates polar interferences.

o Carbon Column: This is the decisive step for dioxin-like PCBs. It separates planar (non-
ortho) and mono-ortho (PCB 118) congeners from the bulk non-planar PCBs based on
molecular geometry.

e Analysis: High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass
Spectrometry (HRMS).

o Column: SPB-Octyl or DB-5ms.
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o Detection: SIM mode monitoring M+ and (M+2)+ ions.
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Figure 3: Workflow for EPA Method 1668C, highlighting the carbon column fractionation step
essential for isolating mono-ortho congeners like PCB 118.[3]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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